molecular formula C13H9Cl2NO B1421501 2-(2,3-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187167-38-9

2-(2,3-Dichlorobenzoyl)-3-methylpyridine

Cat. No. B1421501
M. Wt: 266.12 g/mol
InChI Key: KCGQSXMGFQPTAD-UHFFFAOYSA-N
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Description

“2-(2,3-Dichlorobenzoyl)-3-methylpyridine” is a chemical compound. It’s related to 2,3-Dichlorobenzoic acid, which is an intermediate metabolite of polychlorinated biphenyls (PCBs) . It’s also related to 2,3-Dichlorobenzoyl chloride .


Synthesis Analysis

The synthesis of related compounds has been discussed in several papers. For instance, 2,3-Dichlorobenzoic acid, an intermediate of the lamotrigine drug substance, and its regio isomers have been separated and determined using a gradient reversed-phase liquid chromatography method . Another paper discusses a similar method for the separation and determination of 2,3-dichlorobenzoyl cyanide and its regio isomers .


Molecular Structure Analysis

The molecular formula of 2,3-Dichlorobenzoyl is C7H3Cl3O, with an average mass of 209.457 Da and a monoisotopic mass of 207.924942 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been monitored using liquid chromatography methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, 2,3-Dichlorobenzoyl has a density of 1.5±0.1 g/cm3, a boiling point of 242.0±0.0 °C at 760 mmHg, and a flash point of 142.2±0.0 °C .

Scientific Research Applications

Chemical Synthesis and Purification

  • 2-(2,3-Dichlorobenzoyl)-3-methylpyridine is utilized in chemical synthesis processes. For example, studies have shown the use of extraction, distillation, and column chromatography in separating and purifying photochlorinated products of 3-methylpyridine, indicating the significance of such compounds in medicinal and pesticide applications (Su Li, 2005).

Photodimerization Studies

  • The molecule has been studied in the context of photodimerization. Research involving 2-aminopyridines and 2-pyridones under ultraviolet irradiation has provided insights into the formation of 1,4-dimers, a process that is relevant to understanding the photoreactive properties of pyridine derivatives (E. Taylor & R. O. Kan, 1963).

Antimicrobial Activity and DNA Interactions

  • Studies on silver complexes involving 2-amino-3-methylpyridine derivatives have revealed antimicrobial activity against various bacteria and yeasts. This research suggests the potential of 2-(2,3-Dichlorobenzoyl)-3-methylpyridine and its derivatives in developing new antimicrobial agents. Additionally, these compounds have been shown to interact with DNA, influencing electrophoretic mobility (M. Abu-Youssef et al., 2010).

Electrophoretic Separation Studies

  • The compound has been used to study the relationships between pH and separation in free solution capillary electrophoresis, highlighting its role in analytical chemistry (S. Wren, 1991).

Supramolecular Chemistry

  • In supramolecular chemistry, the compound forms part of molecular salts exhibiting hydrogen-bonded supramolecular associations. This is significant in the study of molecular interactions and crystal engineering (N. C. Khalib et al., 2014).

Safety And Hazards

2,3-Dichlorobenzoyl chloride is known to cause severe skin burns and eye damage . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(2,3-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)9-5-2-6-10(14)11(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQSXMGFQPTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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